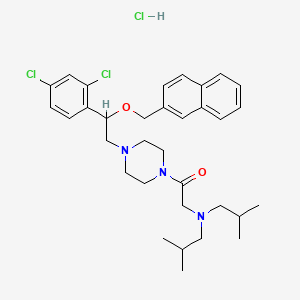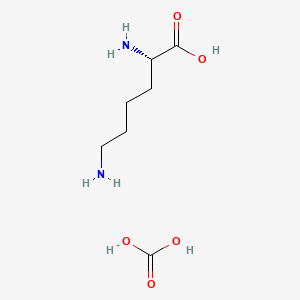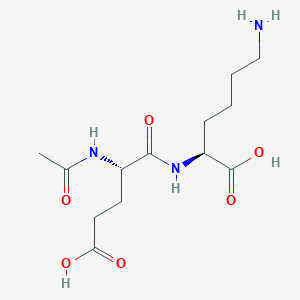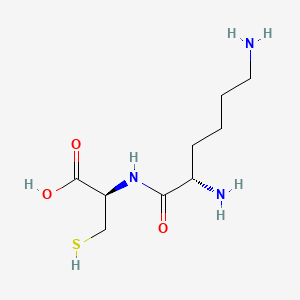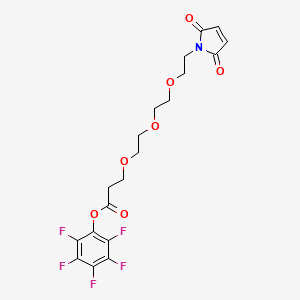
Mal-PEG3-PFP
描述
Mal-PEG3-PFP is a PEG linker containing maleimide and PFP moieties . Maleimides are thiol-reactive between pH 6.5 and 7.5, forming thiolester bonds . The PFP is amine reactive and forms stable amide bonds . PFP was also found to be less susceptible toward hydrolysis than other amine reactive groups . The hydrophilic PEG linker increases the water solubility of a compound in aqueous environments .
Synthesis Analysis
This compound ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of this compound is C19H19F6NO7 . Its molecular weight is 467.3 g/mol .Chemical Reactions Analysis
Maleimides are thiol-reactive and react between pH 6.5 and 7.5 to form thiolester bonds . PFP moieties are amine-reactive and are less susceptible to undergo hydrolysis .Physical And Chemical Properties Analysis
The molecular weight of this compound is 467.3 g/mol . Its molecular formula is C19H19F6NO7 .科学研究应用
癌症靶向药物递送
Mal-PEG3-PFP已用于开发用于靶向癌症治疗的多功能聚合物胶束。这些胶束通过受体介导的内吞作用增强癌细胞摄取,并对癌细胞分泌的蛋白酶MMP-2做出反应,以靶向方式释放抗癌药物,从而诱导癌细胞凋亡(魏海晨等,2015)。
基因治疗
在基因治疗研究中,this compound在构建非病毒性重组真核表达载体中发挥作用。这种方法在癌症基因治疗中显示出希望,为向癌细胞递送治疗基因提供了新的策略(彭松等,2018)。
心脏纤维化和心肌损伤
研究探讨了this compound在心脏健康中的作用,特别是在心脏纤维化和心肌损伤的背景下。在缺血/再灌注(I/R)小鼠模型中人工敲低PEG3揭示,沉默PEG3可以显着减少心肌损伤、梗死面积,并减轻心肌重塑和心脏纤维化(崔丽娜等,2020)。
TNF-NFκB信号转导通路
研究表明,this compound参与TNF-NFκB信号转导通路。与this compound相关的基因Peg3/Pw1调节该通路,表明其在细胞增殖、分化和程序性细胞死亡中的作用(F. Relaix等,1998)。
神经植入物
聚(乙二醇)(PEG),this compound的成分,已被评估其在神经植入物中的生物相容性。研究了PEG包被的神经探针在小鼠中的异物反应(FBR),结果表明PEG对神经植入物中的长期FBR没有显着影响(李海等,2017)。
超声触发基因转染
This compound已被用于开发用于乳腺癌诊断和基因转染的肿瘤靶向超声触发相变纳米液滴。这些纳米液滴有效增强了肿瘤组织中的基因转染效率和超声对比效果(高迪等,2017)。
作用机制
Target of Action
Mal-PEG3-PFP is a PEG-based PROTAC linker . The primary targets of this compound are proteins that contain sulfhydryl groups . These proteins play a crucial role in various biological processes, including cell signaling, metabolism, and immune response.
Mode of Action
The compound contains maleimide and pentafluorophenyl (PFP) moieties . Maleimides are thiol-reactive and react specifically with sulfhydryl groups to form stable thioether linkages . On the other hand, PFP moieties are amine-reactive and are less susceptible to undergo hydrolysis . This dual reactivity allows the compound to interact with its targets and induce changes in their structure and function.
Biochemical Pathways
The compound affects the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. By forming a bridge between the target protein and an E3 ubiquitin ligase, the compound facilitates the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The presence of the hydrophilic peg linker is known to increase the water solubility of the compound , which could potentially enhance its bioavailability.
Result of Action
The primary result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific function of the degraded protein.
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the reactivity of maleimides with sulfhydryl groups is pH-dependent, with optimal reactivity observed between pH 6.5 and 7.5 . Therefore, changes in pH can affect the compound’s efficacy. Additionally, the stability of the compound can be influenced by factors such as temperature and the presence of other reactive species in the environment .
未来方向
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F5NO7/c20-14-15(21)17(23)19(18(24)16(14)22)32-13(28)3-5-29-7-9-31-10-8-30-6-4-25-11(26)1-2-12(25)27/h1-2H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHCDRJWHPEQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F5NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001104653 | |
| Record name | Propanoic acid, 3-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807534-78-6 | |
| Record name | Propanoic acid, 3-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807534-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone](/img/structure/B608757.png)
